REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[CH:8](Cl)[NH:7][CH:6]=[CH:5]2.C([NH2:21])(=O)C.C([O-])([O-])=O.[K+].[K+]>C(OC(=O)C)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[C:8]([NH2:21])=[N:7][CH:6]=[CH:5]2 |f:2.3.4|
|
Name
|
6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC(C2=CC1OC(F)(F)F)Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
after filtration of the drying agent
|
Type
|
CUSTOM
|
Details
|
For purification
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CN=C(C2=CC1OC(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |